2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-1-(3-METHYLPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE
Description
The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1-(3-methylphenyl)-4,5-dihydro-1H-imidazol-4-one features a 4,5-dihydroimidazol-4-one core substituted with a 3-methylphenyl group at position 1 and a 4,6-dimethylpyrimidin-2-yl amino moiety at position 2.
Properties
IUPAC Name |
(2E)-2-(4,6-dimethylpyrimidin-2-yl)imino-1-(3-methylphenyl)imidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-10-5-4-6-13(7-10)21-9-14(22)19-16(21)20-15-17-11(2)8-12(3)18-15/h4-8H,9H2,1-3H3,(H,17,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCOYYAEPJXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(=O)NC2=NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N\2CC(=O)N/C2=N\C3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357150 | |
| Record name | 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-4H-imidazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6224-71-1 | |
| Record name | 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(3-methylphenyl)-4H-imidazol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-1-(3-METHYLPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 3-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the imidazole ring in the process. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-1-(3-METHYLPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: p-Toluenesulfonic acid, acetic acid .Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a therapeutic agent in various medical applications:
-
Anticancer Activity :
- Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The pyrimidine moiety enhances the interaction with biological targets, potentially leading to improved efficacy against various cancer types .
- Antimicrobial Properties :
- Enzyme Inhibition :
Synthesis and Characterization
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methylphenyl)-4,5-dihydro-1H-imidazol-4-one can be achieved through various methods including microwave-assisted synthesis which allows for rapid reaction times and improved yields . Characterization techniques such as NMR, MS, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have documented the biological activities of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated the synthesis of a related compound with promising anticancer activity against various cell lines. |
| Study 2 | Investigated the crystal structure of a similar sulfonamide derivative, highlighting the importance of molecular geometry in biological activity. |
| Study 3 | Explored the enzyme inhibition potential of pyrimidine derivatives, suggesting a pathway for drug development targeting specific diseases. |
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-1-(3-METHYLPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three analogs identified in the evidence:
Key Observations:
In contrast, the dichloro analog () introduces electron-withdrawing Cl atoms, likely increasing reactivity and altering binding kinetics . Oxasulfuron () uses the same pyrimidine core but links it to a sulfamoyl benzoate group, enabling herbicidal activity via acetolactate synthase inhibition .
The carbothioamide group in ’s compound introduces sulfur, which may enhance hydrogen bonding or metal coordination, a feature absent in the target compound .
Biological Activity
The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(3-methylphenyl)-4,5-dihydro-1H-imidazol-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 311.34 g/mol . The compound features a pyrimidine moiety linked to an imidazole ring and a phenyl group, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5O |
| Molecular Weight | 311.34 g/mol |
| LogP | 1.8602 |
| Polar Surface Area | 61.591 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit significant anticancer properties. For instance, derivatives of imidazole and pyrimidine have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that a related compound demonstrated an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against prostate cancer cells (PRXF 22Rv1) .
Anti-inflammatory Properties
The presence of the pyrimidine moiety in the compound suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway .
Antimicrobial Effects
The compound may also exhibit antimicrobial properties due to its unique structural features. Studies have indicated that pyrimidine derivatives possess activity against various pathogens. For example, compounds containing the pyrimidine ring have been associated with antibacterial and antifungal activities .
The mechanism of action for this compound likely involves interactions with specific biological macromolecules such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, influencing cellular pathways related to growth and inflammation.
Case Studies
- Anticancer Study : A derivative of the compound was tested against a panel of twelve human tumor cell lines, showing selective cytotoxicity, particularly towards ovarian cancer cells .
- Anti-inflammatory Research : In vitro studies demonstrated that similar compounds inhibited COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .
- Antimicrobial Activity : A study on related pyrimidine derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
